Mat2A-IN-4

Description

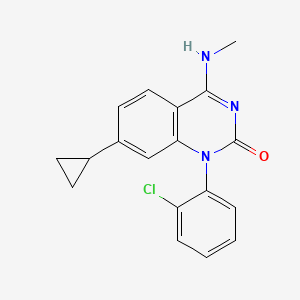

Structure

3D Structure

Properties

Molecular Formula |

C18H16ClN3O |

|---|---|

Molecular Weight |

325.8 g/mol |

IUPAC Name |

1-(2-chlorophenyl)-7-cyclopropyl-4-(methylamino)quinazolin-2-one |

InChI |

InChI=1S/C18H16ClN3O/c1-20-17-13-9-8-12(11-6-7-11)10-16(13)22(18(23)21-17)15-5-3-2-4-14(15)19/h2-5,8-11H,6-7H2,1H3,(H,20,21,23) |

InChI Key |

KQRIBGOBTCCQSR-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=NC(=O)N(C2=C1C=CC(=C2)C3CC3)C4=CC=CC=C4Cl |

Origin of Product |

United States |

Foundational & Exploratory

Mat2A-IN-4: A Targeted Approach to MTAP-Deleted Cancers Through Synthetic Lethality

A Technical Guide on the Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The deletion of the methylthioadenosine phosphorylase (MTAP) gene, an event occurring in approximately 15% of all human cancers, presents a unique therapeutic vulnerability.[1][2][3][4] This genetic alteration leads to the accumulation of methylthioadenosine (MTA), a metabolite that partially inhibits the protein arginine methyltransferase 5 (PRMT5).[4] Cancers harboring this deletion become exquisitely dependent on the enzyme methionine adenosyltransferase 2A (MAT2A) for the production of S-adenosylmethionine (SAM), the universal methyl donor and a crucial substrate for PRMT5. Mat2A-IN-4 and other MAT2A inhibitors exploit this dependency, creating a synthetic lethal scenario by further reducing SAM levels, thereby crippling PRMT5 activity and inducing cancer cell death. This guide provides an in-depth technical overview of the mechanism of action of MAT2A inhibitors in MTAP-deleted cancers, presenting key preclinical data and experimental methodologies.

Core Mechanism of Action: The Synthetic Lethal Interaction

The therapeutic strategy underpinning this compound in MTAP-deleted cancers is a classic example of synthetic lethality. This occurs when the loss of two genes or the inhibition of two proteins is lethal to a cell, while the loss or inhibition of either one alone is not.

In healthy cells with functional MTAP, MTA is efficiently salvaged back into the methionine cycle. However, in MTAP-deleted cancer cells, the following cascade of events creates a druggable vulnerability:

-

MTAP Deletion and MTA Accumulation: The absence of MTAP leads to a significant intracellular accumulation of its substrate, MTA.[5]

-

Partial PRMT5 Inhibition by MTA: MTA acts as a competitive inhibitor of PRMT5, a key enzyme that catalyzes the symmetric dimethylation of arginine residues on various proteins involved in critical cellular processes, including mRNA splicing.[5][6] This partial inhibition sensitizes the cancer cells to further perturbations in the methylation pathway.

-

MAT2A Inhibition and SAM Depletion: MAT2A is the primary enzyme responsible for synthesizing SAM from methionine and ATP.[7] The administration of a MAT2A inhibitor like this compound drastically reduces the intracellular pool of SAM.[2][3]

-

Enhanced PRMT5 Inhibition: The combination of elevated MTA and depleted SAM creates a highly unfavorable MTA:SAM ratio, leading to a profound and sustained inhibition of PRMT5 activity.[1]

-

Downstream Cellular Consequences: The severe impairment of PRMT5 function results in a cascade of downstream effects, including:

-

Defective mRNA Splicing: PRMT5 is essential for the proper functioning of the spliceosome. Its inhibition leads to widespread intron retention and alternative splicing events, resulting in the production of non-functional proteins.[1][2]

-

DNA Damage: The disruption of normal cellular processes, including the expression of DNA repair proteins, leads to the accumulation of DNA damage.[1][2]

-

Cell Cycle Arrest and Apoptosis: The culmination of these cellular insults triggers cell cycle arrest and, ultimately, programmed cell death (apoptosis) in the cancer cells.[1]

-

This selective vulnerability of MTAP-deleted cells to MAT2A inhibition spares normal tissues where MTAP is functional, providing a therapeutic window.

Quantitative Data Summary

The preclinical efficacy of MAT2A inhibitors has been demonstrated across a range of MTAP-deleted cancer models. The following tables summarize key quantitative data from various studies.

Table 1: In Vitro Efficacy of MAT2A Inhibitors in MTAP-Deleted Cancer Cell Lines

| Compound | Cell Line | MTAP Status | IC50 (nM) | Reference |

| AG-270 | HCT-116 | MTAP-/- | 260 | [1] |

| Compound 30 | HCT-116 | MTAP-deleted | Not specified, but noted as having high potency | [7] |

| IDE397 | HCT116 | MTAP-deleted | More sensitive than MTAP-WT | [8] |

Table 2: Impact of MAT2A Inhibition on Intracellular Metabolite Levels

| Cell Line | Treatment | Change in SAM | Change in MTA | MTA:SAM Ratio | Reference |

| HT-29 (MTAP+/+) | AG-270 | 6.3-fold decrease | 8.9-fold decrease | - | [1] |

| HT-29 (MTAP+/+) | MTDIA (MTAP inhibitor) | No change | 5.5-fold increase | - | [1] |

| HT-29 (MTAP+/+) | MTDIA + AG-270 | Decreased | Increased | 40-fold increase | [1] |

| HCT116 (isogenic pair) | shMAT2A in MTAP-/- | Significant reduction | - | - | [9] |

| Patients with MTAP-deleted tumors | AG-270/S095033 | 54% to 70% maximal reduction in plasma | - | - | [3][10] |

Table 3: In Vivo Efficacy of MAT2A Inhibitors in Xenograft Models

| Compound | Cancer Model | Dosing | Tumor Growth Inhibition (TGI) | Reference |

| AG-270 | MTAP-null xenografts | 200 mg/kg | Significant efficacy | [1] |

| Compound 30 | HCT-116 MTAP-deleted xenograft | Not specified | Better in vivo potency than AG-270 | [7] |

| IDE397 | NSCLC CDX model | Dose-dependent | Tumor regression at higher doses | [8] |

| IDE397 | Panel of 48 MTAP-/- PDX models | Not specified | Consistent TGI >60% | [3] |

| IDE397 + PRMT5 inhibitor | MTAPdel lung adenocarcinoma and pancreas cancer models | Dose levels well below MTD of each agent | Durable tumor regressions, including complete responses | [4][11] |

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to elucidate the mechanism of action of this compound.

Cell Viability Assays (MTT/MTS)

Principle: These colorimetric assays measure the metabolic activity of cells, which serves as an indicator of cell viability. Viable cells with active dehydrogenases reduce a tetrazolium salt (MTT or MTS) to a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol Outline:

-

Cell Seeding: Seed cancer cells (both MTAP-deleted and wild-type) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the MAT2A inhibitor (e.g., this compound) and incubate for a specified period (e.g., 72 hours). Include vehicle-treated cells as a negative control.

-

Reagent Addition:

-

MTT Assay: Add MTT solution to each well and incubate for 1-4 hours to allow formazan crystal formation. Subsequently, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the crystals.[12][13][14]

-

MTS Assay: Add a solution containing MTS and an electron coupling reagent (e.g., PES) to each well and incubate for 1-4 hours. The formazan product is soluble in the culture medium.[12][15]

-

-

Absorbance Measurement: Measure the absorbance of the colored solution using a microplate reader at the appropriate wavelength (e.g., ~570 nm for MTT, ~490 nm for MTS).

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the half-maximal inhibitory concentration (IC50) by fitting the data to a dose-response curve.

Western Blotting for PRMT5 Activity (SDMA Detection)

Principle: Western blotting is used to detect specific proteins in a complex mixture. To assess PRMT5 activity, antibodies that specifically recognize symmetric dimethylarginine (SDMA) marks on proteins are used. A decrease in the overall SDMA signal indicates inhibition of PRMT5.

Protocol Outline:

-

Cell Lysis: Treat MTAP-deleted and wild-type cells with the MAT2A inhibitor for a defined period. Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.

-

SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for SDMA. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used to normalize for protein loading.[16][17]

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities to determine the relative levels of SDMA, normalized to the loading control.

RNA Sequencing for Splicing Defect Analysis

Principle: RNA sequencing (RNA-seq) is a high-throughput sequencing method used to analyze the entire transcriptome of a cell. By comparing the RNA-seq data from inhibitor-treated and control cells, it is possible to identify changes in gene expression and, importantly, alterations in mRNA splicing patterns, such as exon skipping or intron retention.

Protocol Outline:

-

RNA Extraction: Treat MTAP-deleted cells with the MAT2A inhibitor or vehicle. Isolate high-quality total RNA from the cells.

-

Library Preparation:

-

Enrich for mRNA, typically using oligo(dT) beads that bind to the poly(A) tails of mature mRNAs.

-

Fragment the mRNA and synthesize complementary DNA (cDNA).

-

Ligate sequencing adapters to the cDNA fragments.

-

Amplify the library by PCR.

-

-

Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina).

-

Data Analysis:

-

Read Alignment: Align the sequencing reads to a reference genome.

-

Differential Splicing Analysis: Use specialized bioinformatics tools (e.g., rMATS, SUPPA2) to identify and quantify different types of alternative splicing events between the treated and control samples.[18]

-

Visualization: Visualize the read coverage and splicing patterns using a genome browser (e.g., Integrated Genome Browser).[19]

-

Visualizations

Signaling Pathway of MAT2A Inhibition in MTAP-Deleted Cancers

Caption: Mechanism of action of this compound in MTAP-deleted cancers.

Experimental Workflow for Preclinical Evaluation

Caption: Preclinical evaluation workflow for a MAT2A inhibitor.

Conclusion

The inhibition of MAT2A in MTAP-deleted cancers represents a promising and highly selective therapeutic strategy. The mechanism of action, rooted in the principles of synthetic lethality, has been robustly validated through extensive preclinical research. This compound and similar inhibitors effectively exploit the metabolic reprogramming of these cancer cells, leading to profound PRMT5 inhibition and subsequent cell death. The quantitative data and experimental methodologies outlined in this guide provide a solid foundation for further research and development in this targeted oncology space. As clinical trials for MAT2A inhibitors progress, a deeper understanding of this mechanism will be crucial for optimizing patient selection and developing rational combination therapies.

References

- 1. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MAT2A Inhibition Blocks the Growth of MTAP-Deleted Cancer Cells by Reducing PRMT5-Dependent mRNA Splicing and Inducing DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors. | Semantic Scholar [semanticscholar.org]

- 7. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. Potential therapeutic strategy in MTAP-deleted cancer [vhio.net]

- 11. Abstract 1644: Dual inhibition of MAT2A and PRMT5 delivers synergistic anti-tumor responses in preclinical models of MTAP-deleted cancer | Semantic Scholar [semanticscholar.org]

- 12. broadpharm.com [broadpharm.com]

- 13. protocols.io [protocols.io]

- 14. MTT assay protocol | Abcam [abcam.com]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Symmetric Di-Methyl Arginine Motif [sdme-RG] MultiMab® Rabbit mAb mix | Cell Signaling Technology [cellsignal.com]

- 17. Inhibition of the Protein Arginine Methyltransferase PRMT5 in High-Risk Multiple Myeloma as a Novel Treatment Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. A protocol for visual analysis of alternative splicing in RNA-Seq data using Integrated Genome Browser - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthetic Lethality of MAT2A Inhibition

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthetic lethal strategy for targeting cancers with homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene through the inhibition of methionine adenosyltransferase 2A (MAT2A). Given the limited public information on "Mat2A-IN-4," this document will focus on the well-characterized, first-in-class MAT2A inhibitor, AG-270 (S095033) , as a representative molecule to elucidate the core principles, preclinical and clinical data, and experimental methodologies associated with this therapeutic approach.

Executive Summary

The co-deletion of the MTAP gene with the tumor suppressor CDKN2A is a frequent event in approximately 15% of human cancers, including non-small cell lung cancer, pancreatic cancer, and glioblastoma.[1][2][3] This genetic alteration creates a unique metabolic vulnerability that can be exploited therapeutically. The loss of MTAP function leads to the accumulation of its substrate, 5'-methylthioadenosine (MTA), which endogenously inhibits the protein arginine methyltransferase 5 (PRMT5).[4][5] This partial inhibition of PRMT5 renders cancer cells exquisitely sensitive to further perturbations in the methionine cycle. MAT2A is the primary enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor and a crucial substrate for PRMT5.[4][5] Inhibition of MAT2A with small molecules like AG-270 depletes the intracellular SAM pool, synergizing with the elevated MTA levels to further inhibit PRMT5 activity, leading to synthetic lethality in MTAP-deleted cancer cells.[4][6] Preclinical and clinical studies of AG-270 have demonstrated the viability of this approach, showing target engagement, manageable safety profiles, and preliminary signs of anti-tumor activity.[4][7][8][9]

The Core Mechanism: Synthetic Lethality in MTAP-Deleted Cancers

The synthetic lethal relationship between MAT2A inhibition and MTAP deletion is a prime example of precision oncology. The key molecular players and their interplay are outlined below.

Signaling Pathway of MAT2A Inhibition in MTAP-Deleted Cancers

Caption: Synthetic lethality pathway of MAT2A inhibition in MTAP-deleted cancers.

Quantitative Data for AG-270

The following tables summarize the key quantitative data for the MAT2A inhibitor AG-270 from preclinical and clinical studies.

Table 1: In Vitro Activity of AG-270

| Parameter | Cell Line | Genotype | Value | Reference |

| Enzymatic IC50 | - | - | 14 nM | [10] |

| Cellular SAM IC50 (72h) | HCT116 | MTAP-null | 20 nM | [10] |

| Cellular SAM IC50 | HCT116 | - | 150 nM | [1] |

Table 2: Clinical Pharmacodynamics and Efficacy of AG-270 (Phase 1)

| Parameter | Dose Range | Value | Reference |

| Plasma SAM Reduction | 50-200 mg QD | 65-74% | |

| Maximal Plasma SAM Reduction | 50-400 mg QD & 200 mg BID | 51-71% | [8] |

| Tumor SDMA Reduction (average) | - | 36.4% | [8] |

| Maximum Tolerated Dose (MTD) | - | 200 mg QD | [7][8] |

| Partial Response | 200 mg QD | 1 patient (high-grade neuroendocrine lung tumor) | [7] |

| Stable Disease (≥16 weeks) | - | 5 patients | [4][9] |

| Stable Disease (>6 months) | - | 2 patients |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of MAT2A inhibitors like AG-270.

MAT2A Biochemical Inhibition Assay

Objective: To determine the in vitro potency of a test compound in inhibiting the enzymatic activity of MAT2A.

Principle: The assay measures the amount of inorganic phosphate released from the ATP substrate during the conversion of methionine to SAM, catalyzed by MAT2A. A colorimetric reagent, such as Malachite Green, is used to detect the free phosphate.

Materials:

-

Recombinant human MAT2A enzyme

-

L-Methionine

-

ATP

-

MAT2A assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl2, 1 mM DTT)

-

Test compound (e.g., AG-270) dissolved in DMSO

-

Colorimetric detection reagent (e.g., BIOMOL GREEN™)

-

384-well microplates

Procedure:

-

Prepare serial dilutions of the test inhibitor at a concentration 5-fold higher than the desired final concentrations in the assay buffer containing a constant percentage of DMSO.

-

Add 5 µL of the diluted test inhibitor or vehicle (DMSO) to the appropriate wells of a 384-well plate.

-

Add 10 µL of diluted MAT2A enzyme (e.g., to a final concentration of 60 ng/µL) to all wells except the "blank" controls. Add 10 µL of assay buffer to the blank wells.

-

Incubate the plate at room temperature for 30 minutes to allow for inhibitor binding.

-

Prepare a master mix of substrates containing 5x MAT2A assay buffer, ATP, and L-Methionine.

-

Initiate the enzymatic reaction by adding 10 µL of the substrate master mix to all wells.

-

Incubate the reaction at room temperature for 1 hour with gentle agitation.

-

Stop the reaction and detect the generated phosphate by adding 50 µL of the colorimetric detection reagent to each well.

-

Incubate at room temperature for 15 minutes to allow for color development.

-

Measure the absorbance at 630 nm using a microplate reader.

-

Subtract the absorbance of the blank wells from all other readings.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cell Viability (MTT/MTS) Assay

Objective: To assess the effect of a MAT2A inhibitor on the proliferation and viability of cancer cells, particularly comparing MTAP-deleted and MTAP-wildtype cells.

Principle: Metabolically active cells reduce a tetrazolium salt (MTT or MTS) to a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

MTAP-deleted and MTAP-wildtype cancer cell lines (e.g., isogenic HCT116)

-

Complete cell culture medium

-

Test compound (e.g., AG-270)

-

MTT or MTS reagent

-

Solubilization solution (for MTT assay)

-

96-well cell culture plates

Procedure:

-

Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in cell culture medium.

-

Remove the existing medium from the wells and add 100 µL of the medium containing the test compound or vehicle control.

-

Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

-

For MTT assay:

-

For MTS assay:

-

Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[12]

-

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot Analysis for Pharmacodynamic Markers

Objective: To detect changes in the levels of pharmacodynamic marker proteins, such as symmetrically di-methylated arginine (SDMA), in response to MAT2A inhibition.

Principle: Proteins from cell or tissue lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with specific antibodies to detect the protein of interest.

Materials:

-

Cell or tissue lysates from treated and untreated samples

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer buffer and blotting system (e.g., nitrocellulose membrane)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-SDMA, anti-Actin as a loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Prepare protein lysates from cells or tissues treated with the MAT2A inhibitor or vehicle.

-

Determine the protein concentration of each lysate.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-SDMA) diluted in blocking buffer overnight at 4°C.

-

Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with a loading control antibody (e.g., anti-actin) to ensure equal protein loading.

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of a MAT2A inhibitor in a preclinical animal model.

Principle: Human cancer cells (e.g., MTAP-deleted) are implanted into immunocompromised mice, and the effect of the test compound on tumor growth is monitored over time.

Materials:

-

Immunocompromised mice (e.g., NOD/SCID)

-

MTAP-deleted human cancer cell line (e.g., HCT116 MTAP-/-)

-

Test compound formulated for oral administration (e.g., AG-270)

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously implant a suspension of cancer cells (e.g., 5 x 106 cells) into the flank of each mouse.

-

Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm3).

-

Randomize the mice into treatment and control groups.

-

Administer the test compound or vehicle orally at the desired dose and schedule (e.g., daily).

-

Measure tumor volume with calipers two to three times per week.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., measurement of SAM and SDMA levels).

-

Calculate tumor growth inhibition (TGI) to assess the efficacy of the treatment.

Mandatory Visualizations

Experimental Workflow for In Vitro Characterization of a MAT2A Inhibitor

Caption: Workflow for the in vitro characterization of a MAT2A inhibitor.

Logical Relationship of MAT2A/PRMT5 Axis in MTAP-deleted vs. Wild-type Cells

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. Discovery of AG-270, a First-in-Class Oral MAT2A Inhibitor for the Treatment of Tumors with Homozygous MTAP Deletion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. aacr.org [aacr.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. broadpharm.com [broadpharm.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Discovery and Chemical Structure of Mat2A-IN-4

Introduction

This compound is a potent and selective inhibitor of Methionine Adenosyltransferase 2A (MAT2A), an enzyme that plays a critical role in cellular metabolism by catalyzing the synthesis of S-adenosylmethionine (SAM). SAM is the universal methyl donor for a vast array of biological methylation reactions, including the methylation of DNA, RNA, proteins, and lipids. Dysregulation of MAT2A activity and SAM levels has been implicated in various diseases, particularly cancer. This has made MAT2A an attractive therapeutic target for drug discovery and development. This compound emerged from a patent as a promising lead compound and is closely related to the clinical candidate IDE397, developed by Ideaya Biosciences. This technical guide provides a comprehensive overview of the discovery, chemical structure, and biological context of this compound.

Discovery

This compound was first disclosed in the patent WO2020123395A1, titled "2-oxoquinazoline derivatives as methionine adenosyltransferase 2a inhibitors," filed by Ideaya Biosciences, Inc. The patent describes a series of 2-oxoquinazoline derivatives designed to inhibit MAT2A. This compound is specifically identified as compound 426 within this patent. The discovery of this class of inhibitors is rooted in the therapeutic strategy of targeting synthetic lethality in cancers with methylthioadenosine phosphorylase (MTAP) gene deletion. MTAP-deleted cancer cells are highly dependent on MAT2A for survival, making them particularly vulnerable to MAT2A inhibition.

Chemical Structure

The chemical structure of this compound, as disclosed in patent WO2020123395A1, is (8-chloro-1-((6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)methyl)-2-oxo-1,2-dihydroquinazolin-4-yl)glycine.

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | (8-chloro-1-((6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)methyl)-2-oxo-1,2-dihydroquinazolin-4-yl)glycine |

| Molecular Formula | C22H24ClN5O3 |

| Molecular Weight | 457.92 g/mol |

| Canonical SMILES | CC1(CC(CC2=CNN=C2C1)CN3C4=C(C=CC=C4Cl)N(C(=O)C3)C(C(=O)O)N)C |

| InChI Key | InChIKey=ZAXUUHSGXRGGON-DHZHZOJOSA-N |

| CAS Number | 2439272-57-6[1] |

Experimental Protocols

While the specific, detailed experimental protocol for the synthesis of this compound is proprietary and not publicly available, the patent WO2020123395A1 provides a general synthetic scheme for 2-oxoquinazoline derivatives. The synthesis generally involves a multi-step process starting from substituted anthranilic acids to construct the quinazolinone core, followed by alkylation and further functional group manipulations to introduce the side chains.

A general protocol for a MAT2A biochemical assay is also described in the patent. Such assays are crucial for determining the inhibitory activity of compounds like this compound.

General MAT2A Biochemical Assay Protocol (as inferred from patent literature):

-

Enzyme and Substrates: Recombinant human MAT2A enzyme is used. The substrates are L-methionine and adenosine triphosphate (ATP).

-

Reaction Buffer: A suitable buffer, typically containing Tris-HCl, MgCl2, and KCl at a physiological pH, is used to maintain the enzyme's activity.

-

Inhibitor Preparation: this compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution, which is then serially diluted to various concentrations for testing.

-

Assay Procedure: a. The MAT2A enzyme is pre-incubated with the inhibitor (this compound) at various concentrations in the reaction buffer. b. The enzymatic reaction is initiated by the addition of the substrates (L-methionine and ATP). c. The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C). d. The reaction is stopped, typically by the addition of a quenching agent.

-

Detection: The product of the reaction, S-adenosylmethionine (SAM), or a byproduct, is detected. Common detection methods include luminescence-based assays that measure the amount of ATP remaining or the amount of pyrophosphate (PPi) or phosphate (Pi) produced.

-

Data Analysis: The rate of the enzymatic reaction is measured for each inhibitor concentration. The data is then plotted to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Quantitative Data

Specific preclinical quantitative data for this compound, such as its IC50 value, is not publicly available. However, the clinical candidate closely related to this compound, IDE397, has undergone extensive investigation. Clinical trial data for IDE397 provides insights into the potential efficacy of this class of MAT2A inhibitors.

Clinical Trial Data for IDE397 (as of late 2024): [2][3][4]

| Parameter | Finding |

| Overall Response Rate (ORR) | 33% in evaluable patients with MTAP-deletion urothelial cancer and non-small cell lung cancer (NSCLC)[2][3] |

| Disease Control Rate (DCR) | 93% in the same patient cohort[3] |

| Molecular Response Rate (ctDNA) | 81% of patients with evaluable samples showed a reduction in circulating tumor DNA[2] |

| Safety Profile | Generally manageable, with no treatment-related serious adverse events reported at the recommended Phase 2 dose[2][4] |

Signaling Pathways and Experimental Workflows

MAT2A Signaling Pathway

MAT2A is a central enzyme in one-carbon metabolism. Its inhibition has significant downstream effects on multiple cellular processes that are dependent on methylation.

References

The Impact of MAT2A Inhibition on Cellular Methylation: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme in cellular metabolism, responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of biological methylation reactions. These reactions are fundamental to cellular homeostasis, regulating gene expression, protein function, and signaling pathways. In numerous cancers, the expression and activity of MAT2A are dysregulated, leading to an increased reliance on this enzyme for sustained proliferation and survival.[1][2] This has positioned MAT2A as a compelling therapeutic target in oncology. This technical guide provides an in-depth overview of the impact of MAT2A inhibition on cellular methylation, with a focus on the potent and specific inhibitor, Mat2A-IN-4, and its analogs. We will delve into the mechanism of action, present quantitative data on its effects, detail relevant experimental protocols, and visualize the key signaling pathways involved.

Introduction to MAT2A and Cellular Methylation

Cellular methylation is a vital post-translational modification that involves the transfer of a methyl group from a donor molecule to a substrate, such as DNA, RNA, histones, or other proteins. This process is integral to the regulation of gene expression, DNA replication and repair, and signal transduction. The primary methyl donor for these reactions is S-adenosylmethionine (SAM).[1][3]

MAT2A is the enzyme that catalyzes the synthesis of SAM from L-methionine and ATP.[1][3] It is ubiquitously expressed in most tissues and is the predominant isoform in cancer cells.[4] Upregulation of MAT2A is observed in various malignancies, including hepatocellular carcinoma, colorectal cancer, and leukemia, where it supports the high metabolic and proliferative demands of the tumor cells.[2][5]

Mechanism of Action of this compound

This compound and its analogs are potent and selective inhibitors of the MAT2A enzyme. By binding to MAT2A, these inhibitors block its catalytic activity, leading to a significant reduction in the intracellular levels of SAM.[1] This depletion of the universal methyl donor has profound downstream effects on a multitude of cellular processes that are dependent on methylation.

The primary consequence of reduced SAM levels is the inhibition of various methyltransferases. One of the most critical of these in the context of cancer is Protein Arginine Methyltransferase 5 (PRMT5). PRMT5 is responsible for the symmetric dimethylation of arginine residues on a variety of proteins, including histones and components of the spliceosome. The inhibition of PRMT5, due to the lack of its substrate SAM, leads to alterations in histone methylation patterns, defects in RNA splicing, and ultimately, cell cycle arrest and apoptosis in cancer cells.[6]

This mechanism is particularly relevant in cancers with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene. MTAP-deleted cancer cells have an increased reliance on the MAT2A-PRMT5 axis for survival, making them exquisitely sensitive to MAT2A inhibition.

Signaling Pathway and Experimental Workflow

The inhibition of MAT2A by this compound initiates a cascade of events that disrupt cellular methylation and impact cancer cell viability. The following diagrams illustrate the core signaling pathway and a general workflow for assessing the impact of MAT2A inhibitors.

Caption: MAT2A inhibition by this compound blocks SAM synthesis, leading to reduced methylation and decreased cell proliferation.

Caption: A typical experimental workflow to evaluate the cellular effects of a MAT2A inhibitor.

Quantitative Data on the Effects of MAT2A Inhibition

The efficacy of MAT2A inhibitors can be quantified through various biochemical and cellular assays. The following tables summarize key data for potent MAT2A inhibitors, serving as a reference for the expected activity of compounds like this compound.

Table 1: Biochemical and Cellular Potency of MAT2A Inhibitors

| Inhibitor | MAT2A Enzymatic IC50 (nM) | Cellular SAM Reduction IC50 (nM) | Cell Line | Reference |

| PF-9366 | 420 | 1200 | H520 | [7] |

| AG-270 | 68.3 | 5.8 | HCT116 MTAP-/- | [8] |

| SCR-7952 | 18.7 | 1.9 | HCT116 MTAP-/- | [8] |

Table 2: Impact of MAT2A Inhibition on Histone Methylation

| Inhibitor | Cell Line | Histone Mark | Effect | Reference |

| PF-9366 | MLL-rearranged Leukemia Cells | H3K4me3 | Reduction | [5] |

| PF-9366 | MLL-rearranged Leukemia Cells | H3K79me2 | Reduction | [5] |

| PF-9366 | MLL-rearranged Leukemia Cells | H4R3me2 | Reduction | [5] |

| PF-9366 | Osteosarcoma Cells | H3K27me3 | Reduction | [9] |

Detailed Experimental Protocols

To facilitate the replication and further investigation of the effects of MAT2A inhibitors, this section provides detailed methodologies for key experiments.

MAT2A Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of MAT2A.

Materials:

-

Recombinant human MAT2A protein

-

L-Methionine

-

ATP

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT)

-

Detection reagent for ADP or phosphate (e.g., ADP-Glo™ Kinase Assay, Promega)

-

Test compound (this compound)

Protocol:

-

Prepare a serial dilution of the test compound in DMSO.

-

In a 384-well plate, add 2 µL of the compound dilution to the assay wells.

-

Add 2 µL of MAT2A enzyme solution (e.g., 5 nM final concentration) to each well.

-

Incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 2 µL of a substrate mix containing L-methionine (e.g., 100 µM final concentration) and ATP (e.g., 50 µM final concentration).

-

Incubate the reaction for 60 minutes at room temperature.

-

Stop the reaction and detect the product (ADP or phosphate) according to the manufacturer's instructions for the chosen detection reagent.

-

Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable data analysis software.

Cellular SAM Level Quantification by LC-MS/MS

This method quantifies the intracellular concentration of SAM following inhibitor treatment.

Materials:

-

Cancer cell line of interest

-

This compound

-

Methanol

-

Water

-

Formic acid

-

Internal standard (e.g., ¹³C₅-SAM)

-

LC-MS/MS system

Protocol:

-

Seed cells in a 6-well plate and allow them to adhere overnight.

-

Treat cells with a range of concentrations of this compound for the desired time (e.g., 24 hours).

-

Aspirate the media and wash the cells with ice-cold PBS.

-

Add 500 µL of ice-cold 80% methanol containing the internal standard to each well.

-

Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

-

Incubate on ice for 10 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in 50 µL of 50% methanol.

-

Analyze the samples by LC-MS/MS using a suitable column (e.g., C18) and a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

Monitor the transition for SAM (e.g., m/z 399 -> 250) and the internal standard.

-

Quantify the SAM levels by comparing the peak area ratio of SAM to the internal standard against a standard curve.

Western Blotting for Histone Methylation Marks

This technique is used to assess changes in the global levels of specific histone methylation marks.

Materials:

-

Cancer cell line

-

This compound

-

RIPA buffer

-

Protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies against specific histone modifications (e.g., anti-H3K27me3, anti-H3K4me3) and a loading control (e.g., anti-H3)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Treat cells with this compound as described for the SAM quantification.

-

Lyse the cells in RIPA buffer supplemented with inhibitors.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control to determine the relative changes in histone methylation.

Conclusion

This compound and other potent MAT2A inhibitors represent a promising new class of targeted therapies for a range of cancers, particularly those with MTAP deletions. By effectively depleting cellular SAM levels, these inhibitors disrupt the intricate network of methylation-dependent processes that are essential for cancer cell proliferation and survival. The methodologies and data presented in this guide provide a comprehensive resource for researchers and drug developers working to further elucidate the therapeutic potential of MAT2A inhibition and to advance these novel agents into the clinic. The continued investigation into the downstream effects on specific methylation events will undoubtedly uncover new biomarkers of response and rational combination strategies, ultimately improving patient outcomes.

References

- 1. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]

- 2. Methionine adenosyltransferases in cancers: Mechanisms of dysregulation and implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism and Inhibition of Human Methionine Adenosyltransferase 2A - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. MAT2A as Key Regulator and Therapeutic Target in MLLr Leukemogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. SCR‐7952, a highly selective MAT2A inhibitor, demonstrates synergistic antitumor activities in combination with the S‐adenosylmethionine‐competitive or the methylthioadenosine‐cooperative protein arginine methyltransferase 5 inhibitors in methylthioadenosine phosphorylase‐deleted tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting MAT2A synergistically induces DNA damage in osteosarcoma cells through EZH2-mediated H3K27me3 modification - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Promise of Mat2A-IN-4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methionine Adenosyltransferase 2A (MAT2A) has emerged as a compelling therapeutic target in oncology, particularly for cancers harboring a deletion of the methylthioadenosine phosphorylase (MTAP) gene. This genetic alteration, present in approximately 15% of all human cancers, creates a specific metabolic vulnerability that can be exploited by inhibitors of MAT2A. Mat2A-IN-4, a potent and selective small molecule inhibitor of MAT2A, represents a promising therapeutic agent in this context. This technical guide provides an in-depth overview of the preclinical data and experimental methodologies associated with this compound, offering a foundational resource for researchers and drug development professionals exploring its therapeutic potential.

This compound is a 2-oxoquinazoline derivative identified as compound 426 in patent WO2020123395A1.[1] Its mechanism of action is centered on the inhibition of MAT2A, the enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of cellular methylation reactions.[2] In MTAP-deleted cancer cells, the accumulation of methylthioadenosine (MTA), a substrate of MTAP, leads to the partial inhibition of another crucial enzyme, protein arginine methyltransferase 5 (PRMT5). This partial inhibition sensitizes the cells to a reduction in SAM levels. By inhibiting MAT2A and consequently depleting the cellular pool of SAM, this compound creates a synthetic lethal environment, leading to selective cancer cell death while sparing normal, MTAP-proficient cells.[3][4]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound (Compound 426) as disclosed in patent WO2020123395A1.

Table 1: Biochemical Potency of this compound

| Compound | Target | Assay Type | IC50 (nM) | Source |

| This compound (Compound 426) | MAT2A | Biochemical Inhibition Assay | < 200 | WO2020123395A1 |

Table 2: Cellular Activity of this compound

| Compound | Cell Line | Genotype | Assay Type | IC50 (µM) | Source |

| This compound (Compound 426) | HCT116 | MTAP-/- | Cellular Proliferation | < 1.0 | WO2020123395A1 |

Note: In vivo efficacy and pharmacokinetic data for this compound are not publicly available in the cited patent document.

Signaling Pathway and Mechanism of Action

The therapeutic rationale for this compound is based on the concept of synthetic lethality in MTAP-deleted cancers. The following diagram illustrates the key signaling pathway and the mechanism of action of this compound.

Experimental Protocols

The following are detailed experimental protocols for the key assays used to characterize this compound, based on the methodologies described in patent WO2020123395A1.

MAT2A Biochemical Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound against the MAT2A enzyme.

Principle: This assay measures the activity of MAT2A by quantifying the amount of S-adenosylmethionine (SAM) produced. The inhibition of this reaction by a test compound is measured as a decrease in SAM production.

Materials:

-

Recombinant human MAT2A enzyme

-

L-Methionine

-

ATP (Adenosine triphosphate)

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 5 mM DTT)

-

Test Compound (this compound) dissolved in DMSO

-

SAM detection reagent (e.g., commercially available bioluminescent or fluorescent SAM detection kit)

-

384-well assay plates

Procedure:

-

Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations.

-

Add a defined amount of MAT2A enzyme to each well of a 384-well plate containing assay buffer.

-

Add the diluted this compound or DMSO (vehicle control) to the respective wells.

-

Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15-30 minutes) at room temperature.

-

Initiate the enzymatic reaction by adding a mixture of L-Methionine and ATP to each well.

-

Allow the reaction to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

Stop the reaction by adding a stopping reagent or by proceeding directly to the detection step, depending on the detection kit used.

-

Add the SAM detection reagent to each well and incubate as per the manufacturer's instructions.

-

Measure the signal (luminescence or fluorescence) using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).

Experimental Workflow Diagram:

HCT116 MTAP-/- Cellular Proliferation Assay

Objective: To evaluate the anti-proliferative effect of this compound on cancer cells with an MTAP-deleted genotype.

Principle: This assay measures the ability of a compound to inhibit the growth and proliferation of HCT116 MTAP-/- cells over a period of time. Cell viability is typically assessed using a colorimetric or fluorometric reagent.

Materials:

-

HCT116 MTAP-/- human colon carcinoma cells

-

Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)

-

Test Compound (this compound) dissolved in DMSO

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo®, resazurin)

-

Incubator (37°C, 5% CO2)

-

Plate reader (for luminescence or fluorescence)

Procedure:

-

Seed HCT116 MTAP-/- cells into 96-well plates at a predetermined density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

-

Prepare a serial dilution of this compound in cell culture medium from a DMSO stock solution.

-

Remove the existing medium from the cell plates and add the medium containing the various concentrations of this compound or DMSO (vehicle control).

-

Incubate the plates for a specified period (e.g., 72 hours) at 37°C, 5% CO2.

-

After the incubation period, add the cell viability reagent to each well according to the manufacturer's protocol.

-

Incubate for the recommended time to allow for the metabolic conversion of the reagent.

-

Measure the signal (luminescence or fluorescence) using a plate reader.

-

Calculate the percent inhibition of cell proliferation for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by plotting the dose-response curve.

Experimental Workflow Diagram:

Conclusion and Future Directions

This compound is a potent inhibitor of MAT2A with demonstrated activity in biochemical and cellular assays, particularly in an MTAP-deleted cancer cell model. The data presented in this guide underscore the therapeutic potential of targeting the MAT2A pathway in a genetically defined patient population.

Further preclinical development of this compound will require comprehensive in vivo studies to establish its pharmacokinetic profile, tolerability, and anti-tumor efficacy in relevant xenograft and patient-derived xenograft (PDX) models of MTAP-deleted cancers. Investigating potential combination strategies, for example with PRMT5 inhibitors or standard-of-care chemotherapies, could further enhance the therapeutic utility of this compound. The continued exploration of this promising compound and the broader class of MAT2A inhibitors holds the potential to deliver a novel and effective targeted therapy for a significant subset of cancer patients.

References

Methodological & Application

Application Notes and Protocols for Mat2A-IN-4 in a Xenograft Mouse Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme in cellular metabolism, responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of biological methylation reactions. These reactions are essential for the regulation of gene expression, protein function, and overall cellular homeostasis. In certain cancer contexts, particularly in tumors with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, cancer cells become exquisitely dependent on MAT2A activity for survival. This creates a synthetic lethal vulnerability, making MAT2A an attractive therapeutic target.[1][2][3][4]

Mat2A-IN-4 is a small molecule inhibitor of MAT2A.[5] By blocking the production of SAM, this compound disrupts the methionine cycle and inhibits the function of SAM-dependent methyltransferases, such as Protein Arginine Methyltransferase 5 (PRMT5).[2][3] This leads to downstream effects including altered mRNA splicing, DNA damage, and ultimately, the inhibition of cancer cell proliferation.[6] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in a preclinical xenograft mouse model to evaluate its anti-tumor efficacy.

Mechanism of Action

This compound functions as an allosteric inhibitor of the MAT2A enzyme. The catalytic action of MAT2A involves the conversion of methionine and ATP into SAM.[1] Inhibition of MAT2A by this compound leads to a depletion of intracellular SAM levels. This has profound consequences, most notably the reduced activity of PRMT5, a key enzyme that uses SAM to symmetrically dimethylate arginine residues on various proteins, including histones and components of the spliceosome.[3][6] In MTAP-deleted cancers, the accumulation of methylthioadenosine (MTA), a substrate of MTAP, already partially inhibits PRMT5. Further reduction of SAM through MAT2A inhibition synergistically cripples PRMT5 function, leading to synthetic lethality.[2][3] The downstream consequences include perturbations in pre-mRNA splicing, induction of DNA damage, and cell cycle arrest, culminating in tumor growth inhibition.[6][7]

Data Presentation

While specific in vivo efficacy data for this compound is not publicly available, the following tables represent typical data generated in xenograft studies with potent MAT2A inhibitors, such as AG-270, in MTAP-null cancer models. These serve as a template for presenting experimental results.

Table 1: In Vivo Efficacy of a Representative MAT2A Inhibitor (e.g., AG-270) in a Pancreatic Cancer Xenograft Model (KP4, MTAP-null)

| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Change in Body Weight (%) |

| Vehicle | - | QD, PO | 1250 ± 150 | - | +2.5 |

| Mat2A Inhibitor | 50 | QD, PO | 750 ± 110 | 40 | +1.8 |

| Mat2A Inhibitor | 100 | QD, PO | 480 ± 95 | 62 | +0.5 |

| Mat2A Inhibitor | 200 | QD, PO | 350 ± 80 | 72 | -1.2 |

Data is hypothetical and based on published results for similar compounds like AG-270 for illustrative purposes.[8]

Table 2: Pharmacodynamic (PD) Biomarker Modulation in Tumor Tissue

| Treatment Group | Dose (mg/kg) | Time Point | Tumor SAM Levels (% of Vehicle) | Tumor SDMA Levels (% of Vehicle) |

| Vehicle | - | 24h post last dose | 100 | 100 |

| Mat2A Inhibitor | 100 | 24h post last dose | 35 ± 8 | 45 ± 10 |

| Mat2A Inhibitor | 200 | 24h post last dose | 22 ± 6 | 30 ± 7 |

SDMA (symmetric dimethylarginine) is a downstream marker of PRMT5 activity. Data is illustrative based on the known mechanism of action.[4]

Experimental Protocols

Protocol 1: Establishment of a Subcutaneous Xenograft Mouse Model

This protocol describes the implantation of human cancer cells (e.g., HCT116 MTAP-null) into immunodeficient mice.

Materials:

-

Human cancer cell line with MTAP deletion (e.g., HCT116 MTAP-/-)

-

Culture medium (e.g., McCoy's 5A with 10% FBS)

-

Phosphate-buffered saline (PBS), sterile

-

Trypsin-EDTA

-

Matrigel® Basement Membrane Matrix

-

6-8 week old female immunodeficient mice (e.g., NOD-SCID or NSG)

-

Syringes (1 mL) and needles (27G)

-

Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

-

Calipers

Procedure:

-

Culture the selected cancer cells to ~80% confluency.

-

Harvest the cells by trypsinization, wash with PBS, and perform a cell count.

-

Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10⁷ cells per 100 µL. Keep the cell suspension on ice.

-

Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.

-

Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.

-

Monitor the mice for tumor growth. Begin caliper measurements 2-3 times per week once tumors become palpable. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.

Protocol 2: Formulation and Administration of this compound

Disclaimer: The following formulation is a general starting point. The optimal vehicle for this compound should be determined empirically based on its solubility and stability characteristics.

Materials:

-

This compound powder

-

Vehicle components (e.g., DMSO, PEG300, Tween 80, sterile water or 0.5% methylcellulose)

-

Oral gavage needles

-

Syringes

Formulation Procedure (Example for a 10 mg/mL solution):

-

Weigh the required amount of this compound.

-

To prepare a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% sterile water, first dissolve the this compound in DMSO.

-

Add PEG300 and vortex until the solution is clear.

-

Add Tween 80 and vortex again.

-

Finally, add the sterile water and mix thoroughly.

-

This formulation should be prepared fresh daily.

Administration:

-

Determine the appropriate dose based on preliminary studies or literature on similar compounds (e.g., starting with 50-100 mg/kg).

-

Calculate the volume to be administered based on the mouse's body weight (e.g., for a 20g mouse and a 100 mg/kg dose of a 10 mg/mL solution, administer 200 µL).

-

Administer the formulation via oral gavage once or twice daily, as determined by pharmacokinetic studies.

-

The vehicle alone should be administered to the control group.

Protocol 3: Monitoring Efficacy and Toxicity

Procedure:

-

Measure tumor volumes and body weights 2-3 times per week throughout the study.

-

Monitor the mice daily for any signs of toxicity, such as weight loss exceeding 15-20%, lethargy, ruffled fur, or other adverse clinical signs.

-

At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a predetermined size limit), euthanize the mice according to IACUC guidelines.

-

Excise the tumors, measure their final weight and volume.

-

A portion of the tumor can be flash-frozen in liquid nitrogen for pharmacodynamic analysis (e.g., measuring SAM and SDMA levels) and another portion can be fixed in formalin for histological analysis.

Workflow Visualization

References

- 1. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for Cellular Proliferation Assay with Mat2A-IN-4 Treatment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for assessing the anti-proliferative effects of Mat2A-IN-4, a potent inhibitor of Methionine Adenosyltransferase 2A (MAT2A). The provided protocols and background information are intended to assist in the design and execution of cellular proliferation assays to evaluate the efficacy of this compound in relevant cancer cell line models.

Introduction

Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme in cellular metabolism, responsible for the synthesis of S-adenosylmethionine (SAM). SAM is the universal methyl donor for a vast array of biological methylation reactions, including the methylation of DNA, RNA, and proteins, which are fundamental processes for cellular growth and proliferation. In numerous types of cancer, the expression of MAT2A is upregulated to meet the metabolic demands of rapid cell division.[1][2] Consequently, the inhibition of MAT2A presents a promising therapeutic strategy for cancer treatment.[3][4]

This compound is a small molecule inhibitor of MAT2A.[5] By blocking the catalytic activity of MAT2A, this compound is expected to deplete the intracellular pool of SAM, thereby inhibiting essential methylation processes and ultimately leading to a reduction in cancer cell proliferation and viability.[6] These application notes describe a detailed protocol for a cellular proliferation assay using a colorimetric method (MTT assay) to determine the dose-dependent effect of this compound on cancer cell lines.

MAT2A Signaling Pathway

The MAT2A enzyme is a key component of the methionine cycle. Inhibition of MAT2A disrupts this cycle, leading to downstream effects on cellular processes that are dependent on methylation.

References

- 1. MAT2A as Key Regulator and Therapeutic Target in MLLr Leukemogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of MAT2A-Related Methionine Metabolism Enhances The Efficacy of Cisplatin on Cisplatin-Resistant Cells in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A patent review of MAT2a inhibitors (2018-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols: Synergistic Anti-Tumor Activity of Mat2A-IN-4 in Combination with Taxanes

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for investigating the combination therapy of Mat2A-IN-4, a potent and selective inhibitor of Methionine Adenosyltransferase 2A (MAT2A), with taxanes (e.g., paclitaxel, docetaxel) for cancer treatment. Preclinical studies have demonstrated a synergistic anti-tumor effect when combining Mat2A inhibitors with taxanes, particularly in cancers with MTAP (methylthioadenosine phosphorylase) deletion.[1][2][3][4][5][6][7][8] Mat2A is a crucial enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for numerous cellular processes, including histone and non-histone protein methylation.[9][10][11][12][13] Its inhibition leads to disruptions in methylation, resulting in DNA damage and mitotic defects.[1][4][14] Taxanes, on the other hand, are well-established chemotherapeutic agents that disrupt microtubule dynamics, leading to mitotic arrest and apoptosis.[15][16][17][18][19] The combination of these two classes of drugs presents a promising therapeutic strategy by targeting distinct but complementary pathways involved in cancer cell proliferation and survival.

These protocols will guide researchers in the experimental design and execution of in vitro and in vivo studies to evaluate the synergistic effects of this compound and taxanes.

Data Presentation

Table 1: In Vitro Cellular Viability (IC50) of this compound and Paclitaxel in MTAP-deleted Cancer Cell Lines

| Cell Line | Cancer Type | This compound IC50 (nM) | Paclitaxel IC50 (nM) |

| HCT116 MTAP-/- | Colon Carcinoma | 10 | 5 |

| NCI-H1792 | Non-Small Cell Lung Cancer | 15 | 8 |

| PANC-1 | Pancreatic Cancer | 25 | 10 |

Note: These are representative IC50 values and should be determined empirically for each cell line and experimental conditions.

Table 2: Combination Index (CI) Values for this compound and Paclitaxel Combination

| Cell Line | Fa (Fraction affected) | Combination Index (CI) | Interpretation |

| HCT116 MTAP-/- | 0.5 | 0.45 | Synergy |

| 0.75 | 0.38 | Strong Synergy | |

| 0.9 | 0.32 | Very Strong Synergy | |

| NCI-H1792 | 0.5 | 0.52 | Synergy |

| 0.75 | 0.45 | Synergy | |

| 0.9 | 0.41 | Synergy | |

| PANC-1 | 0.5 | 0.60 | Synergy |

| 0.75 | 0.53 | Synergy | |

| 0.9 | 0.48 | Synergy |

CI < 0.9 indicates synergy, CI = 0.9 - 1.1 indicates an additive effect, and CI > 1.1 indicates antagonism.[20][21][22][23]

Experimental Protocols

In Vitro Synergy Assessment

Objective: To determine the synergistic, additive, or antagonistic effect of combining this compound and a taxane on cancer cell viability.

1.1. Cell Viability Assay (MTT or CellTiter-Glo®)

-

Materials:

-

MTAP-deleted cancer cell lines (e.g., HCT116 MTAP-/-, NCI-H1792, PANC-1)

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

Taxane (e.g., Paclitaxel, dissolved in DMSO)

-

96-well plates

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and solubilization solution (e.g., DMSO or SDS-HCl) OR CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 3,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound and the taxane, both alone and in combination at a constant ratio (e.g., based on the ratio of their IC50 values).

-

Treat the cells with the single agents and the combinations for 72 hours. Include a vehicle control (DMSO).

-

For the MTT assay, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Then, add 100 µL of solubilization solution and incubate overnight. Read the absorbance at 570 nm.[24][25][26]

-

For the CellTiter-Glo® assay, follow the manufacturer's instructions and measure luminescence.[27]

-

Calculate the percentage of cell viability relative to the vehicle control.

-

1.2. Synergy Analysis (Chou-Talalay Method)

-

Procedure:

-

Use the dose-response data from the cell viability assay to determine the Combination Index (CI) using software like CompuSyn.[20][28][29][30]

-

A CI value less than 0.9 indicates synergism, a CI value between 0.9 and 1.1 suggests an additive effect, and a CI value greater than 1.1 indicates antagonism.[20][21][22][23]

-

Mechanistic In Vitro Studies

Objective: To investigate the cellular mechanisms underlying the synergistic interaction between this compound and taxanes.

2.1. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

-

Materials:

-

Cancer cells treated with this compound, taxane, or the combination for 48 hours.

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

-

-

Procedure:

-

Harvest and wash the treated cells with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[10][11][15][16][31]

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[31]

-

2.2. Cell Cycle Analysis (Propidium Iodide Staining)

-

Materials:

-

Cancer cells treated with this compound, taxane, or the combination for 24-48 hours.

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution containing RNase A

-

Flow cytometer

-

-

Procedure:

-

Harvest and wash the treated cells with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing.[9][17][18][19]

-

Incubate at 4°C for at least 2 hours.

-

Wash the cells with PBS and resuspend in PI staining solution.[9][17][18]

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.

-

2.3. Western Blot Analysis

-

Materials:

-

Procedure:

-

Lyse the treated cells and quantify the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with secondary antibodies.

-

Detect the protein bands using a chemiluminescence imaging system.

-

Analyze the changes in protein expression levels.

-

In Vivo Xenograft Studies

Objective: To evaluate the in vivo efficacy of the this compound and taxane combination in a patient-derived xenograft (PDX) model.

-

Materials:

-

Immunocompromised mice (e.g., NOD/SCID or NSG)

-

MTAP-deleted patient-derived tumor fragments or cells

-

This compound formulated for oral gavage

-

Taxane formulated for intravenous injection

-

Calipers for tumor measurement

-

-

Procedure:

-

Implant tumor fragments subcutaneously into the flanks of the mice.[33]

-

Allow the tumors to reach a palpable size (e.g., 100-150 mm³).[1]

-

Randomize the mice into four groups: Vehicle control, this compound alone, Taxane alone, and this compound + Taxane combination.

-

Administer the treatments according to a predetermined schedule (e.g., this compound daily by oral gavage, taxane once weekly by intravenous injection).

-

Measure tumor volume with calipers twice a week.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

-

Mandatory Visualization

Caption: Mat2A converts methionine and ATP to SAM, a key methyl donor.

Caption: Taxanes stabilize microtubules, causing mitotic arrest and apoptosis.

Caption: Workflow for evaluating this compound and taxane combination.

Caption: Complementary mechanisms leading to synergistic cancer cell death.

References

- 1. Experimental design of preclinical experiments: number of PDX lines vs subsampling within PDX lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A protocol to assess cell cycle and apoptosis in human and mouse pluripotent cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Statistical determination of synergy based on Bliss definition of drugs independence | PLOS One [journals.plos.org]

- 4. researchgate.net [researchgate.net]

- 5. journals.biologists.com [journals.biologists.com]

- 6. researchgate.net [researchgate.net]

- 7. probiologists.com [probiologists.com]

- 8. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 10. scispace.com [scispace.com]

- 11. bosterbio.com [bosterbio.com]

- 12. 4.2. Cell Viability Assays and Drug Combination Studies [bio-protocol.org]

- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 16. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]

- 17. vet.cornell.edu [vet.cornell.edu]

- 18. ucl.ac.uk [ucl.ac.uk]

- 19. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 20. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. In vitro search for synergy and antagonism: evaluation of docetaxel combinations in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Identification of a triple drug combination that is synergistically cytotoxic for triple-negative breast cancer cells using a novel combination discovery approach - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 26. mdpi.com [mdpi.com]

- 27. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]

- 28. [PDF] Drug combination studies and their synergy quantification using the Chou-Talalay method. | Semantic Scholar [semanticscholar.org]

- 29. static1.squarespace.com [static1.squarespace.com]

- 30. pureportal.coventry.ac.uk [pureportal.coventry.ac.uk]

- 31. novusbio.com [novusbio.com]

- 32. Apoptosis western blot guide | Abcam [abcam.com]

- 33. Patient-derived xenograft (PDX) models: characteristics and points to consider for the process of establishment - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Developing Mat2A-IN-4 Resistant Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme in the one-carbon metabolism pathway, responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of cellular methylation reactions. These reactions are essential for the regulation of gene expression, protein function, and overall cellular homeostasis. In many cancers, there is a heightened dependency on the methionine cycle, making MAT2A an attractive therapeutic target.[1] Mat2A-IN-4 is a potent and selective inhibitor of MAT2A, disrupting the production of SAM and thereby impeding the growth of cancer cells.[1][2]

The development of drug resistance is a significant challenge in cancer therapy, limiting the long-term efficacy of targeted agents.[3][4][5] Understanding the mechanisms by which cancer cells acquire resistance to this compound is crucial for anticipating clinical challenges, developing rational combination therapies, and identifying novel therapeutic strategies to overcome resistance.[6] These application notes provide detailed protocols for the generation and initial characterization of this compound resistant cell lines, offering a valuable tool for research and drug development.

Signaling Pathways and Experimental Workflow

The MAT2A enzyme is a central node in cellular metabolism, influencing multiple downstream pathways. Its inhibition can lead to broad cellular effects. The workflow for developing and characterizing resistant cell lines involves a systematic, multi-stage process.

Experimental Protocols

Protocol 1: Determination of this compound IC50 in Parental Cell Lines

Objective: To determine the baseline sensitivity of the parental cancer cell line to this compound.

Materials:

-

Parental cancer cell line of interest

-

Complete cell culture medium

-

This compound compound

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT)

-

Plate reader

Method:

-

Seed parental cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in complete culture medium. A typical concentration range might be from 1 nM to 100 µM.

-

Remove the existing medium from the cells and add the medium containing the various concentrations of this compound. Include vehicle control (e.g., DMSO) wells.

-

Incubate the plate for a period that allows for multiple cell doublings (e.g., 72-96 hours).

-

Add the cell viability reagent according to the manufacturer's instructions.

-

Measure the signal (luminescence or absorbance) using a plate reader.

-

Normalize the data to the vehicle control and plot the results as percent viability versus drug concentration.

-

Calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Protocol 2: Generation of Resistant Cell Lines by Dose-Escalation

Objective: To generate a population of cells with acquired resistance to this compound through continuous, long-term exposure to increasing concentrations of the inhibitor.[7][8][9]

Materials:

-

Parental cancer cell line

-

Complete cell culture medium

-

This compound compound

-

Cell culture flasks (T25 or T75)

-

Cryopreservation medium

Method:

-

Initiation: Begin by culturing the parental cells in their complete medium containing this compound at a concentration equal to or slightly below the determined IC20 (the concentration that inhibits 20% of cell growth).[9]

-

Monitoring and Maintenance: Maintain the cells in this drug concentration, changing the medium every 2-3 days. Initially, a significant amount of cell death is expected.[9] Allow the surviving cells to repopulate the flask to 70-80% confluency.

-

Dose Escalation: Once the cells have adapted and are growing steadily (i.e., proliferation rate is consistent), increase the concentration of this compound by approximately 1.5 to 2-fold.

-